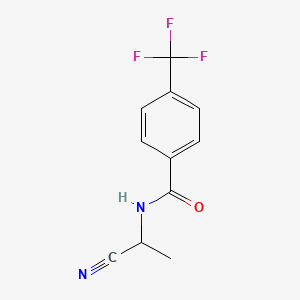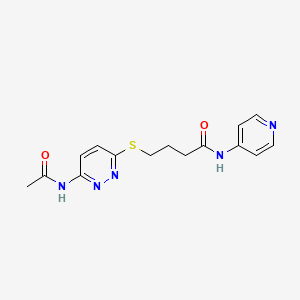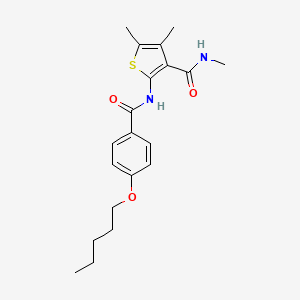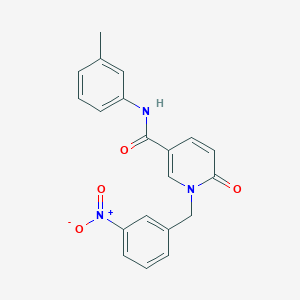
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide, commonly known as CTB or 4-CNB-TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Wirkmechanismus
The mechanism of action of CTB involves the formation of a covalent bond between the carbonyl group of CTB and the active site of the protease. This covalent bond is reversible, allowing CTB to act as a competitive inhibitor of protease activity. The trifluoromethyl group of CTB has been found to play an important role in its mechanism of action, with studies suggesting that it may act as a hydrogen bond acceptor, stabilizing the interaction between CTB and the protease.
Biochemical and Physiological Effects
CTB has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on proteases, CTB has been shown to inhibit the activity of other enzymes, including phospholipase A2 and elastase. CTB has also been found to have anti-inflammatory effects, with studies suggesting that it may inhibit the production of inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
CTB has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. CTB is also highly specific in its inhibition of proteases, making it a valuable tool for studying the mechanism of action of these enzymes. However, CTB also has some limitations. Its inhibitory effects on proteases are reversible, which may limit its usefulness in certain experiments. Additionally, CTB has been found to have some toxicity in vitro, which may limit its use in certain cell-based assays.
Zukünftige Richtungen
There are a number of future directions for research on CTB. One area of interest is the development of new derivatives of CTB that may have improved specificity or potency. Another area of interest is the use of CTB in the study of different proteases and their roles in various biological processes. Finally, CTB may have potential therapeutic applications, particularly in the treatment of inflammatory diseases. Further research is needed to explore these and other potential applications of CTB.
Conclusion
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide is a valuable tool for studying different biological processes. Its inhibitory effects on proteases, enzymes, and inflammatory cytokines have made it a valuable tool for studying the mechanism of action of these molecules. While CTB has some limitations, its unique properties make it a valuable tool for scientific research. Further research is needed to explore its potential applications in different areas of research.
Synthesemethoden
The synthesis method of CTB involves the reaction of 4-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanoethyl)amine to yield CTB. The chemical structure of CTB is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
CTB has been widely used in scientific research as a tool for studying different biological processes. It has been found to be particularly useful in the study of proteases, enzymes that catalyze the hydrolysis of peptide bonds in proteins. CTB has been shown to inhibit the activity of a number of proteases, including trypsin, chymotrypsin, and cathepsin B. This inhibition has been found to be reversible, making CTB a valuable tool for studying the mechanism of action of proteases.
Eigenschaften
IUPAC Name |
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7(6-15)16-10(17)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCSBBKEVXQTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2660304.png)

![2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide](/img/structure/B2660307.png)

![2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B2660309.png)
![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2660312.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)
![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)
![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)